(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane
Overview
Description
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is a synthetic organic compound characterized by its complex structure, which includes a chloroacetylamino group, an ethoxy-d5-phenoxy group, a hydroxy group, and a phenylpropane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane typically involves multiple steps:
Formation of the Chloroacetylamino Group: This step often involves the reaction of a suitable amine with chloroacetyl chloride under controlled conditions to form the chloroacetylamino moiety.
Introduction of the Ethoxy-d5-Phenoxy Group: This can be achieved through a nucleophilic substitution reaction where a phenol derivative reacts with an ethoxy-d5 group in the presence of a base.
Assembly of the Phenylpropane Backbone: This involves the coupling of the intermediate products through a series of condensation and reduction reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Key considerations include the optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde, depending on the reagents and conditions used.
Reduction: The chloroacetylamino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as sodium azide or thiourea.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of new substituted derivatives with varied functional groups.
Scientific Research Applications
Chemistry
In chemistry, (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its labeled ethoxy-d5 group makes it useful in tracing studies using mass spectrometry.
Medicine
Potential medical applications include its use as a precursor for the synthesis of pharmaceutical agents. Its structural features may be exploited to develop drugs with specific biological activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism by which (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane exerts its effects depends on its interaction with specific molecular targets. For instance, the chloroacetylamino group may interact with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The ethoxy-d5-phenoxy group can enhance the compound’s stability and bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2RS,3RS)-1-Chloroacetylamino-3-(2-methoxy-phenoxy)-2-hydroxy-3-phenylpropane: Similar structure but with a methoxy group instead of an ethoxy-d5 group.
(2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-phenoxy)-2-hydroxy-3-phenylpropane: Similar structure but without the deuterium labeling.
Uniqueness
The presence of the ethoxy-d5 group in (2RS,3RS)-1-Chloroacetylamino-3-(2-ethoxy-d5-phenoxy)-2-hydroxy-3-phenylpropane makes it unique, particularly for applications in isotopic labeling studies. This feature allows for more precise tracking and analysis in various research applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
2-chloro-N-[2-hydroxy-3-[2-(1,1,2,2,2-pentadeuterioethoxy)phenoxy]-3-phenylpropyl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO4/c1-2-24-16-10-6-7-11-17(16)25-19(14-8-4-3-5-9-14)15(22)13-21-18(23)12-20/h3-11,15,19,22H,2,12-13H2,1H3,(H,21,23)/i1D3,2D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPLKMZSFXPAVNG-ZBJDZAJPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC=CC=C1OC(C2=CC=CC=C2)C(CNC(=O)CCl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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